3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Description
Properties
CAS No. |
54026-33-4 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-acetyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-9(14)11-7-4-2-3-5-12(7)10(8)15/h2-5,14H,1H3 |
InChI Key |
WMCRWKHSQCCIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One efficient method starts with 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction proceeds under moderate to good yields and is characterized by high atom economy and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of MCRs, which are economically and ecologically favorable, suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines.
Scientific Research Applications
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antitumor, and anti-inflammatory activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Polarity : The hydroxyethylidene group in the target compound increases polarity compared to alkyl (e.g., butyl) or aromatic (e.g., phenyl, benzylidene) substituents. This may improve aqueous solubility .
- Hydrogen Bonding: The hydroxyl group enables H-bond donor/acceptor interactions, which are absent in non-polar analogs like the 3-butyl derivative. This feature is critical for binding to biological targets, such as enzymes or receptors .
Target Compound
- Anticancer Activity : Pyrido[1,2-a]pyrimidine-diones with polar substituents (e.g., methoxymethyl groups) have shown promise as anti-cervical cancer agents .
- Enzyme Inhibition: The hydroxyethylidene group could mimic natural substrates in enzymes like PPO (protoporphyrinogen oxidase), similar to herbicidal pyrido[2,3-d]pyrimidines .
Comparison with Analogs
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine-diones exhibit moderate activity against S. aureus and P. aeruginosa via TrmD inhibition . The target compound’s hydroxyl group may enhance binding to bacterial targets.
- Antioxidant Effects : Cyclopenta[d]pyrimidine-diones scavenge free radicals via sulfur-containing substituents . The hydroxyethylidene group could offer similar radical-neutralizing capacity.
- Herbicidal Activity : Pyrido[2,3-d]pyrimidines inhibit NtPPO through π-π interactions with FAD and hydrogen bonds . The target compound’s hydroxy group may facilitate similar interactions.
Molecular Interactions and Docking Studies
- PPO Inhibition (Herbicidal Activity) : Pyrido[2,3-d]pyrimidines form π-π interactions (5.9–6.0 Å) with FAD and hydrogen bonds (2.3–4.3 Å) with Arg98/Thr176 in Nicotiana tabacum PPO . The hydroxyethylidene group could replicate these interactions.
- Anticancer Targets : Derivatives with methoxymethyl groups dock into cervical cancer-related proteins via hydrophobic pockets and H-bonds . The hydroxyethylidene moiety may enhance binding affinity.
Biological Activity
3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, also known as 3-acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyridopyrimidine family, which is characterized by a variety of pharmacological properties including antimicrobial, antitumor, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The molecular formula of this compound is C10H8N2O3 with a molecular weight of 204.18 g/mol. The compound features a unique structure that enhances its reactivity and ability to interact with biological targets.
| Property | Value |
|---|---|
| CAS Number | 54026-33-4 |
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 3-acetyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
| InChI Key | WMCRWKHSQCCIFG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism involves inhibition of bacterial enzyme activity, which disrupts essential metabolic processes.
Antitumor Activity
The compound has shown promising results in antitumor assays. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma). The cytotoxicity was assessed using standard assays which indicated lower toxicity towards normal cells compared to tumor cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has been studied for its anti-inflammatory properties. It was found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.
The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. The compound's structure allows it to interact with enzymes and receptors involved in various biological pathways:
- Enzyme Inhibition : The compound binds to active sites on enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may act on cell surface receptors that mediate inflammatory responses.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A recent publication reported the synthesis of derivatives of pyridopyrimidine and their evaluation against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives had enhanced antimicrobial activity compared to standard antibiotics .
- Antitumor Efficacy : In vitro experiments showed that this compound significantly inhibited the growth of M-HeLa cells at concentrations as low as 10 µM, with minimal effects on normal fibroblast cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
